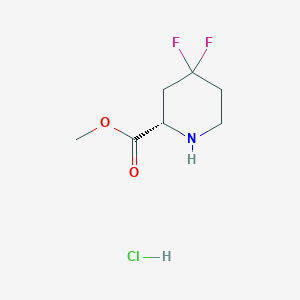

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Techniques such as thermal analysis and viscosity measurements are often used .Scientific Research Applications

Moisture Stability in Metal-Organic Frameworks

- Incorporating hydrophobic groups such as methyl into metal-organic frameworks (MOFs) enhances their water resistance significantly. This is due to the shielding of metal ions from water molecule attacks, particularly in carboxylate-based bridging MOFs (Ma, Li, & Li, 2011).

Synthesis of Substituted Acridine-4-Carboxylic Acids

- A new synthesis route for substituted acridine-4-carboxylic acids has been reported, involving the reduction, oxidation, and cyclisation of methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This provides a new pathway to produce clinical anticancer drugs like DACA (Gamage et al., 1997).

Synthesis of 4-Chloropiperidines

- The formation of 4-chloropiperidines from homoallylic amines, using HCl·DMPU, has been achieved. This method demonstrates an environmentally benign alternative for piperidine formation, applicable to both aromatic and aliphatic amines (Ebule et al., 2019).

Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives

- A catalytic hydrodecarboxylation process for primary, secondary, and tertiary carboxylic acids has been developed. This method is not limited by the presence of α heteroatoms or phenyl substitution in the carboxylic acids, making it broadly applicable (Griffin, Zeller, & Nicewicz, 2015).

Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine

- The hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, involves a combination of ring hydrogenation, elimination, and nucleophilic substitution processes. This study provides insight into the conversion pathways of these compounds (Egorova, Zhao, Kukula, & Prins, 2002).

CO2 Solubility in Ionic Liquids

- N-methyl-2-hydroxyethylammonium based ionic liquids show promise in CO2 capture and natural gas sweetening. Their high pressure CO2 solubility and selectivity towards various solutes make them attractive for environmental applications (Mattedi et al., 2011).

Synthesis of Pipecolic Acid Derivatives

- The synthesis of pipecolic acid derivatives using acid-catalyzed hydrolysis of tert-butyl compounds reveals the vinylfluoro group as an acetonyl cation equivalent. This method opens up new pathways for the synthesis of complex organic compounds (Purkayastha et al., 2010).

Synthesis of Methyl 2-Methoxy-6-Methylaminopyridine-3-Carboxylate

- A practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate has been developed, highlighting process improvements in regioselectivity and conversion efficiency (Horikawa, Hirokawa, & Kato, 2001).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJTFVCUPBHAH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)

![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)

![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)

![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B2700253.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2700255.png)

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)